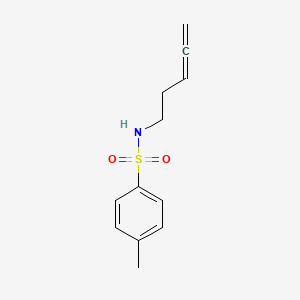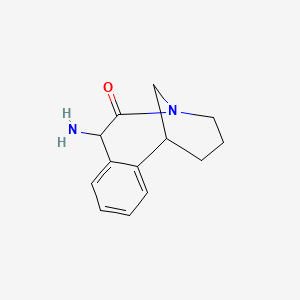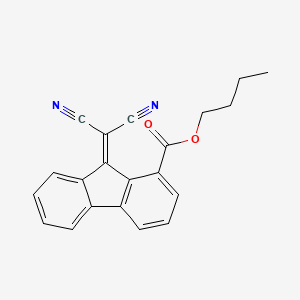
4-(Dimethylamino)-2-iodobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dimethylamino)-2-iodobenzaldehyde is an organic compound that features both an amine and an aldehyde functional group. This compound is known for its unique chemical properties and is used in various scientific and industrial applications. It is particularly notable for its role in the synthesis of complex organic molecules and its use in analytical chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-2-iodobenzaldehyde typically involves the iodination of 4-(Dimethylamino)benzaldehyde. One common method is the Sandmeyer reaction, where 4-(Dimethylamino)benzaldehyde is treated with sodium nitrite and hydrochloric acid to form a diazonium salt, which is then reacted with potassium iodide to introduce the iodine atom.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Sandmeyer reactions or other iodination techniques that ensure high yield and purity. The reaction conditions are carefully controlled to optimize the efficiency and safety of the process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Dimethylamino)-2-iodobenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used to replace the iodine atom.
Major Products
Oxidation: 4-(Dimethylamino)-2-iodobenzoic acid.
Reduction: 4-(Dimethylamino)-2-iodobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(Dimethylamino)-2-iodobenzaldehyde is used in a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in the preparation of Schiff bases.
Biology: It is employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: The compound is used in the development of pharmaceuticals and diagnostic agents.
Industry: It is utilized in the manufacture of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(Dimethylamino)-2-iodobenzaldehyde involves its ability to act as an electrophile due to the presence of the aldehyde group. This allows it to react with nucleophiles, forming various adducts. The iodine atom also contributes to its reactivity, enabling substitution reactions that can modify the compound’s structure and properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Dimethylamino)benzaldehyde: Lacks the iodine atom, making it less reactive in substitution reactions.
4-Iodobenzaldehyde: Lacks the dimethylamino group, reducing its nucleophilicity.
4-(Dimethylamino)-2-bromobenzaldehyde: Similar structure but with a bromine atom instead of iodine, leading to different reactivity patterns.
Uniqueness
4-(Dimethylamino)-2-iodobenzaldehyde is unique due to the combination of the dimethylamino group and the iodine atom, which provides a balance of nucleophilicity and electrophilicity. This makes it a versatile reagent in organic synthesis and a valuable compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
207789-57-9 |
|---|---|
Formule moléculaire |
C9H10INO |
Poids moléculaire |
275.09 g/mol |
Nom IUPAC |
4-(dimethylamino)-2-iodobenzaldehyde |
InChI |
InChI=1S/C9H10INO/c1-11(2)8-4-3-7(6-12)9(10)5-8/h3-6H,1-2H3 |
Clé InChI |
OEUAIXNQSGERNH-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC(=C(C=C1)C=O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2R)-hexan-2-yl]isoindole-1,3-dione](/img/structure/B14252261.png)
![Acetic acid, [[5-(5-nitro-2-furanyl)-1,3,4-thiadiazol-2-yl]thio]-, ethyl ester](/img/structure/B14252265.png)
![4-[(E)-{[4-(Hexadecyloxy)phenyl]imino}methyl]phenyl cyanate](/img/structure/B14252270.png)


![Bis[4-(chlorocarbonyl)phenyl] hexa-2,4-dienedioate](/img/structure/B14252286.png)



![1-[4-(Dimethylamino)phenyl]-2-hydroxy-2-(4-methoxyphenyl)ethan-1-one](/img/structure/B14252305.png)




